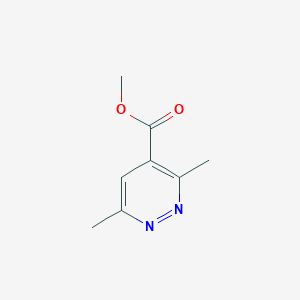![molecular formula C11H13Cl3N2S B1429986 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride CAS No. 1423031-11-1](/img/structure/B1429986.png)
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
Übersicht
Beschreibung
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, also known as 2-CPT, is a chemical compound with a wide range of applications in the scientific research field. It is commonly used as a tool to study various biological processes such as signal transduction, gene regulation, and enzyme regulation. 2-CPT is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been studied extensively and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride and similar compounds have been studied for their corrosion inhibition properties. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict their effectiveness in preventing corrosion of iron. These studies have shown good agreement with experimental results (Kaya et al., 2016).
Antimicrobial Properties
Thiazole derivatives, including those similar to 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Molecular Structure Analysis
Studies have been conducted on the molecular structure of thiazole derivatives, including single crystal X-ray diffraction methods. These analyses include determining the percentage of intermolecular contacts and distribution of electrostatic potential of the crystal structure (GayathriB. et al., 2019).
QSAR Assay and H1-Antihistamine Activity
Thiazole derivatives have been investigated for their H1-histaminergic activity through quantitative structure-activity relationships (QSAR). Relationships between chromatographic and biological activity data were found, helping predict pharmacological activity for new drug candidates (Brzezińska & Kośka, 2003).
Anti-Inflammatory and Analgesic Evaluation
Research into the anti-inflammatory and analgesic properties of thiazole substituted benzothiazole derivatives has been conducted. These studies involve synthesizing compounds and testing them against inflammation and pain, showing promising results (Kumar & Singh, 2020).
Eigenschaften
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.2ClH/c12-10-4-2-1-3-9(10)11-14-8(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQLRHNOJPUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



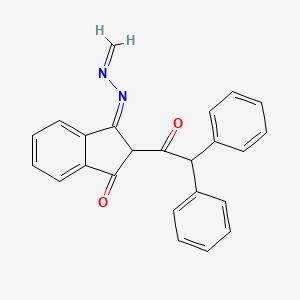
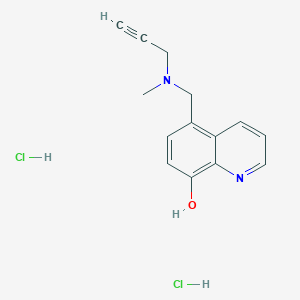
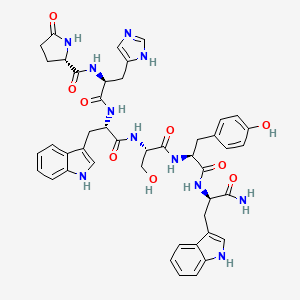
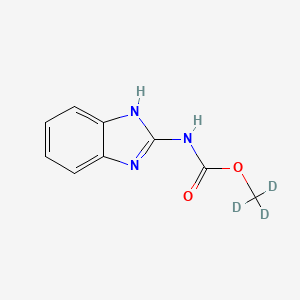
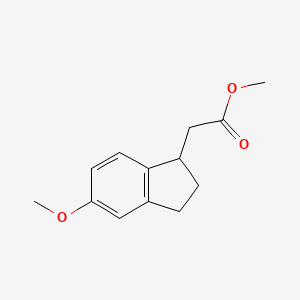
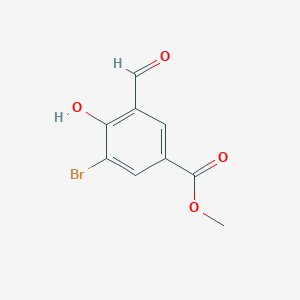


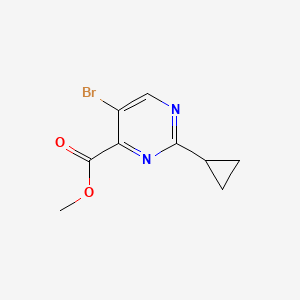
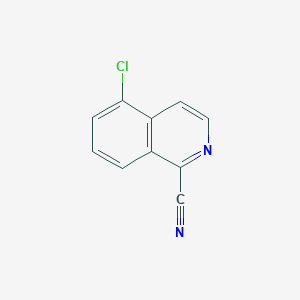
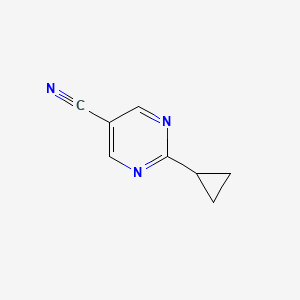
![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)
![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)
